Azetidin-3-yl(3-hydroxy-4-methoxypyrrolidin-1-yl)methanone
Overview
Description
Azetidin-3-yl(3-hydroxy-4-methoxypyrrolidin-1-yl)methanone is a useful research compound. Its molecular formula is C9H16N2O3 and its molecular weight is 200.23 g/mol. The purity is usually 95%.
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Mechanism of Action
Mode of Action
It is known that the compound contains a pyrrolidine ring, which is a common structural motif in many bioactive compounds .
Pharmacokinetics
The pharmacokinetic properties of Azetidin-3-yl(3-hydroxy-4-methoxypyrrolidin-1-yl)methanone, including its absorption, distribution, metabolism, and excretion (ADME), are currently unknown .
Result of Action
More research is needed to elucidate these effects .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of this compound is currently unknown . Environmental factors can include pH, temperature, and the presence of other compounds, which can all potentially affect the compound’s action.
Biochemical Analysis
Biochemical Properties
Azetidin-3-yl(3-hydroxy-4-methoxypyrrolidin-1-yl)methanone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the polymerization of tubulin, a protein that is crucial for cell division . This interaction suggests that this compound may have potential as an anti-cancer agent by disrupting the mitotic process in rapidly dividing cells.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been observed to induce apoptosis in cancer cells by arresting them in the G2/M phase of the cell cycle . Additionally, it influences cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to downregulate the expression of genes involved in cell proliferation and survival, thereby promoting cell death in cancerous cells.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the colchicine-binding site on tubulin, inhibiting its polymerization and thus preventing the formation of microtubules . This inhibition disrupts the mitotic spindle formation, leading to cell cycle arrest and apoptosis. Additionally, it may interact with other biomolecules, such as enzymes involved in cell signaling pathways, further contributing to its anti-cancer effects.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. It has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At lower doses, it has been observed to effectively inhibit tumor growth without causing significant toxicity . At higher doses, it may induce toxic effects, such as weight loss and organ damage. These findings highlight the importance of determining the optimal dosage for therapeutic applications to maximize efficacy while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized by enzymes in the liver, leading to the formation of various metabolites . These metabolites may have different biological activities and contribute to the overall effects of the compound. Additionally, this compound may affect metabolic flux and metabolite levels in cells, further influencing cellular function and viability.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . It is taken up by cells through active transport mechanisms and distributed to various cellular compartments. The compound’s localization and accumulation within cells can affect its activity and efficacy, making it crucial to understand these processes for effective therapeutic applications.
Subcellular Localization
The subcellular localization of this compound plays a critical role in its activity and function. It has been found to localize primarily in the cytoplasm, where it interacts with tubulin and other biomolecules . Additionally, it may undergo post-translational modifications that direct it to specific cellular compartments, further influencing its biological effects.
Properties
IUPAC Name |
azetidin-3-yl-(3-hydroxy-4-methoxypyrrolidin-1-yl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O3/c1-14-8-5-11(4-7(8)12)9(13)6-2-10-3-6/h6-8,10,12H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPISLCNQKAVHBC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CN(CC1O)C(=O)C2CNC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.